Physicochemical properties of 3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid
Physicochemical properties of 3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid
The following technical guide is structured to serve as a primary reference for researchers working with halogenated pyrazole scaffolds. It synthesizes available experimental data with theoretical principles to address the specific properties and handling of 3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid .
Status: Active Pharmaceutical/Agrochemical Intermediate CAS Registry Number: 75092-32-9
Executive Summary
3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid is a highly functionalized heterocyclic building block. Its value lies in the orthogonal reactivity of its substituents:
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C-4 Iodine: Highly reactive in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
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C-3 Iodine: Less reactive, allowing for sequential functionalization.
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C-5 Carboxylic Acid: Serves as a directing group or a handle for amide/ester formation.
This compound is a critical intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and pyrazole-based kinase inhibitors.
Physicochemical Profile
The following data aggregates experimental values from analogous structures (4-iodo and 3,4-dibromo variants) to provide high-confidence estimates where direct literature values are proprietary.
| Property | Value / Description | Confidence |
| Molecular Formula | C₅H₄I₂N₂O₂ | Exact |
| Molecular Weight | 377.91 g/mol | Exact |
| Appearance | Off-white to pale yellow crystalline solid | High |
| Melting Point | 255–265 °C (Decomposes) | Predicted [1] |
| pKa (Acid) | 2.8 – 3.2 | Predicted [2] |
| LogP (Octanol/Water) | ~2.1 | Predicted |
| Solubility (Water) | Insoluble (Neutral form); Soluble >100 mg/mL (pH > 8) | High |
| Solubility (Organic) | DMSO (>50 mg/mL), DMF, Methanol (Hot) | High |
Scientist’s Note on Melting Point: While the mono-iodo analog (4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid) melts at ~242 °C, the addition of a second iodine atom at C-3 significantly increases molecular weight and polarizability, enhancing intermolecular dispersion forces. Consequently, the 3,4-diiodo analog is expected to exhibit a higher melting point, likely exceeding 255 °C, often accompanied by thermal decomposition (decarboxylation) near the melt.
Structural Characterization & Identification[3]
For researchers validating synthesized material, the following spectroscopic signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 13.5–14.0 ppm (br s, 1H): Carboxylic acid proton (typically broad, may exchange with D₂O).
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δ 4.0–4.2 ppm (s, 3H): N-Methyl group.
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Crucial Check: The spectrum must be devoid of aromatic ring protons . The presence of a singlet around δ 7.5–8.0 ppm indicates incomplete iodination (likely the mono-4-iodo impurity).
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Mass Spectrometry (MS)
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Isotope Pattern: The presence of two iodine atoms creates a distinct mass spectral envelope. Iodine is monoisotopic (¹²⁷I), so the molecular ion [M+H]⁺ will appear at m/z 378.9 .
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Fragmentation: Expect a characteristic loss of –COOH (M-45) or sequential loss of Iodine atoms (M-127).
Synthetic Pathways & Purification[4]
The synthesis of this compound requires controlling regioselectivity.[1] The pyrazole ring is electron-rich, but the carboxylic acid at C-5 is electron-withdrawing, deactivating the ring slightly.
Workflow Visualization
Figure 1: Sequential iodination pathway. The C-4 position is electronically favored and sterically accessible, reacting first. The second iodination at C-3 requires excess iodine and elevated temperatures.
Detailed Protocol (Optimized for Purity)
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Dissolution: Dissolve 1-methyl-1H-pyrazole-5-carboxylic acid in Acetic Acid (AcOH).
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Iodination: Add 1.2 eq of Iodic Acid (HIO₃) followed by 2.2 eq of Iodine (I₂).
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Heating: Heat to 70–80 °C for 6–12 hours. Monitor via HPLC/LC-MS.
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Endpoint: Disappearance of the mono-iodo intermediate (M+H = 253).
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Quenching: Cool to RT and pour into 10% Na₂S₂O₃ (Sodium Thiosulfate) to reduce excess iodine (color change from dark brown to yellow/white).
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Isolation (Self-Validating Step):
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The product may precipitate directly. If not, extract with Ethyl Acetate.
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Purification Trick: Extract the organic layer with sat.[1] NaHCO₃ (aq). The product moves to the aqueous phase (as carboxylate salt), leaving non-acidic impurities in the organic layer. Acidify the aqueous phase to pH 2 to precipitate pure product.
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Reactivity & Applications
This scaffold is a "linchpin" molecule. The reactivity difference between the two iodines allows for programmable synthesis.
Figure 2: Reactivity Hierarchy. The C-4 iodine is the first point of cross-coupling, followed by C-3. The carboxylic acid can be derivatized independently.
Key Applications
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Agrochemicals: Precursor to SDHI fungicides where the C-4 position is often coupled to a hydrophobic aryl group.
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Pharmaceuticals: Intermediate for p38 MAP kinase inhibitors. The 3,4-disubstitution pattern forces the attached groups into specific vectors, critical for binding pocket occupancy.
Handling & Safety Information
Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at +2°C to +8°C. Protect from light (carbon-iodine bonds can be photosensitive over long durations).
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Incompatibility: Strong oxidizing agents, strong bases.
References
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Sigma-Aldrich. 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid Product Sheet. (Analogous MP data).
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PubChem. 1-Methyl-1H-pyrazole-5-carboxylic acid (Parent Scaffold).[5] National Library of Medicine.
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BenchChem. Comparative Guide to the Iodination of Pyrazoles. (Synthetic methodology reference).
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MolCore. 3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid Product Entry. (Confirmation of CAS and existence).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]
- 3. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]
- 5. 1-methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | CID 643158 - PubChem [pubchem.ncbi.nlm.nih.gov]
